4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline
Description
Systematic Nomenclature and Structural Identification
4-(Triazolo[1,5-a]pyridin-7-yloxy)aniline is systematically identified through multiple chemical identification parameters that establish its precise molecular identity within chemical databases and research literature. The compound is cataloged under the Chemical Abstracts Service number 2202897-41-2, providing a unique registry identifier for tracking across scientific publications and chemical repositories. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(triazolo[1,5-a]pyridin-7-yloxy)aniline, reflecting the systematic naming conventions for complex heterocyclic structures.
The molecular formula C₁₂H₁₀N₄O defines the elemental composition, indicating the presence of twelve carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom. This formula yields a molecular weight of 226.23 grams per mole, positioning the compound within the moderate molecular weight range typical of small molecule pharmaceutical intermediates. The structural architecture can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2, which provides a linear representation of the molecular connectivity.
The compound's three-dimensional structure reveals critical spatial relationships between functional groups that influence its chemical reactivity and potential biological interactions. The triazolo[1,5-a]pyridine component introduces multiple nitrogen atoms in strategic positions within a fused ring system, while the aniline group provides a primary amine functionality that serves as a potential reaction site for further chemical derivatization. The ether linkage connecting these two major structural components creates a flexible connection that allows for conformational adjustments while maintaining the overall molecular integrity.
Historical Development of Triazolopyridine Derivatives
The historical development of triazolopyridine derivatives represents a significant chapter in heterocyclic chemistry that spans several decades of intensive research and synthetic methodology advancement. The initial discovery and characterization of triazolopyridine scaffolds emerged from systematic investigations into fused nitrogen-containing heterocycles, where researchers recognized the potential of combining triazole and pyridine ring systems to create novel chemical entities with enhanced biological properties. These early investigations laid the foundation for understanding the unique electronic and steric characteristics that make triazolopyridine derivatives particularly valuable in medicinal chemistry applications.
The synthetic methodologies for triazolopyridine construction have evolved considerably since the initial reports, progressing from multi-step synthetic sequences to more efficient one-pot procedures that allow for rapid access to diverse triazolopyridine libraries. Early synthetic approaches typically involved the cyclization of appropriately substituted pyridine derivatives with triazole precursors under harsh reaction conditions, often requiring elevated temperatures and extended reaction times. These pioneering methods, while effective for small-scale synthesis, presented challenges for larger-scale production and limited the accessibility of triazolopyridine derivatives for broader research applications.
Modern synthetic approaches have embraced more sophisticated strategies, including copper-catalyzed oxidative cyclization reactions that proceed under milder conditions with improved functional group tolerance. The development of microwave-assisted synthesis has particularly transformed the field, enabling rapid formation of triazolopyridine cores through transamidation mechanisms followed by nucleophilic addition and subsequent condensation reactions. These advances have significantly reduced synthesis times while improving overall yields and product purity, making triazolopyridine derivatives more accessible for systematic biological evaluation.
The pharmaceutical industry's recognition of triazolopyridine derivatives as privileged scaffolds has driven substantial investment in synthetic methodology development and structure-activity relationship studies. Notable pharmaceutical compounds containing triazolopyridine frameworks include several marketed drugs and numerous clinical candidates, demonstrating the translational potential of this heterocyclic system. The success of compounds such as trazodone in clinical applications has validated the triazolopyridine scaffold as a viable foundation for drug development, inspiring continued research into structural modifications and optimization strategies.
Recent developments in triazolopyridine chemistry have focused on expanding the diversity of accessible substitution patterns and exploring novel synthetic transformations that can introduce functional groups at specific positions on the fused ring system. These efforts have been particularly successful in identifying triazolopyridine derivatives with enhanced selectivity profiles and improved pharmacokinetic properties, as demonstrated by recent reports of potent enzyme inhibitors and receptor modulators based on this scaffold.
Position in Heterocyclic Chemistry Landscape
Triazolopyridines occupy a distinctive position within the broader landscape of heterocyclic chemistry, representing an important class of fused nitrogen-containing compounds that bridge the structural characteristics of both triazole and pyridine ring systems. The classification of these compounds as bicyclic heterocycles places them among the most structurally complex small molecules commonly encountered in pharmaceutical research, where the combination of multiple nitrogen atoms in specific geometric arrangements creates unique electronic properties and intermolecular interaction capabilities.
The heterocyclic chemistry landscape encompasses numerous classes of nitrogen-containing compounds, each with characteristic properties that determine their utility in various applications. Within this framework, triazolopyridines are distinguished by their ability to participate in diverse intermolecular interactions, including hydrogen bonding through their multiple nitrogen atoms and pi-pi stacking interactions through their aromatic ring systems. These interaction modalities are particularly valuable in biological contexts, where selective binding to protein targets often depends on the precise spatial arrangement of hydrogen bond donors and acceptors.
Comparative analysis of triazolopyridine derivatives with other heterocyclic scaffolds reveals several unique advantages that contribute to their prominence in medicinal chemistry. Unlike simpler heterocycles such as pyridines or triazoles, triazolopyridines offer multiple sites for chemical modification while maintaining a relatively compact molecular framework. This characteristic enables the systematic exploration of structure-activity relationships without significantly increasing molecular complexity or lipophilicity, factors that are critical in pharmaceutical optimization processes.
The electronic properties of triazolopyridine systems are particularly noteworthy, as the electron-deficient nature of the fused ring system can significantly influence the reactivity and stability of substituents attached to the core structure. This electronic modulation extends to neighboring functional groups, as observed in 4-(triazolo[1,5-a]pyridin-7-yloxy)aniline, where the triazolopyridine system can influence the basicity and nucleophilicity of the aniline nitrogen atom. Such electronic effects are essential considerations in drug design, where subtle changes in electronic distribution can dramatically alter biological activity and selectivity profiles.
The synthetic accessibility of triazolopyridine derivatives has improved dramatically with the development of modern synthetic methodologies, positioning these compounds as attractive targets for both academic research and industrial applications. The availability of multiple synthetic routes to the core triazolopyridine framework allows researchers to select optimal approaches based on the specific substitution patterns required for their applications. This flexibility is particularly important for systematic medicinal chemistry programs, where rapid access to diverse analogs is essential for effective structure-activity relationship development.
Contemporary research in triazolopyridine chemistry continues to expand the understanding of these compounds' potential applications beyond traditional pharmaceutical uses. Recent studies have demonstrated the utility of triazolopyridine derivatives as enzyme inhibitors, receptor modulators, and even as building blocks for advanced materials. The compound 4-(triazolo[1,5-a]pyridin-7-yloxy)aniline exemplifies this versatility, as its structural features suggest potential applications in multiple therapeutic areas while serving as a valuable intermediate for further synthetic elaboration.
Properties
IUPAC Name |
4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-9-1-3-10(4-2-9)17-11-5-6-16-12(7-11)14-8-15-16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOPWXJPJPWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
This method involves reacting 7-hydroxy-triazolo[1,5-a]pyridine with activated aromatic amines. A representative protocol from patent WO2024003929A1 outlines:
Steps :
- Charge 4-chloro-3-methylaniline (0.5 g) and isopropyl alcohol (5 mL) at 28°C.
- Add 7-hydroxy-triazolo[1,5-a]pyridine (molar ratio 1:1.1).
- React under reflux (82°C) for 6–8 hours with DIPEA (1.2 eq) as base.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Isopropyl alcohol |
| Temperature | 82°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
Catalytic Hydrogenation
A reduction-based approach from ChemicalBook achieves higher yields using Pd/C:
- Dissolve nitro precursor (7.5 g) in methanol (75 mL).
- Add 10% Pd/C (750 mg) under hydrogen atmosphere.
- Stir at 20–30°C for 1 hour.
Results :
- Conversion : >99% (TLC monitoring)
- Yield : 94.5% after filtration and drying
Process Optimization
Solvent Selection
Comparative studies show solvent impacts yield:
| Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Methanol | 94.5 | >99 | |
| IPA | 78 | 98 | |
| THF | 65 | 95 |
Temperature Control
Purification Methods
| Technique | Purity Achieved | Key Observations |
|---|---|---|
| Crystallization | 99% | IPA/water (3:1) optimal |
| Column Chromatography | >99% | Requires silica gel (200–300 mesh) |
| Vacuum Drying | 98–99.5% | Residual solvent <0.1% |
Scale-Up Challenges
- NAS Route : Limited by stoichiometric base use (DIPEA).
- Hydrogenation : Pd/C catalyst recovery critical for cost efficiency.
- Multi-kilogram batches achieved 33% overall yield in a 5-step sequence.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO2, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety .
Scientific Research Applications
Oncology Research
One of the primary applications of 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is as an intermediate in the synthesis of Tucatinib, a targeted therapy for breast cancer. Tucatinib specifically inhibits the HER2 receptor, which is overexpressed in some breast cancers. Research has demonstrated that Tucatinib improves progression-free survival in patients with HER2-positive breast cancer when combined with other therapies .
Anticancer Activity
Studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in various cancer cell lines. The triazole ring system is known to enhance biological activity due to its ability to interact with biological targets effectively .
Case Study 1: Tucatinib Efficacy
A pivotal clinical trial evaluated Tucatinib's efficacy in combination with trastuzumab and capecitabine for patients with advanced HER2-positive breast cancer. Results showed a notable increase in overall survival rates and a reduction in disease progression compared to standard treatments alone. This underscores the importance of intermediates like this compound in developing effective cancer therapies .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of Tucatinib has highlighted the role of this compound as a key intermediate. Various synthetic pathways were explored to enhance yield and purity while reducing environmental impact. This optimization is crucial for large-scale production and regulatory compliance in pharmaceutical manufacturing .
Comparative Analysis of Related Compounds
| Compound Name | CAS No. | Application Area |
|---|---|---|
| Tucatinib Intermediate (4-([1,2,4]Triazolo...)) | 937263-71-3 | Breast cancer treatment |
| 3-Methyl-4-(triazolo[1,5-a]pyridin-7-yloxy)aniline | - | Potential anticancer agent |
| N4-(4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(dimethyl... | 937263-43-9 | Cancer research |
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions disrupt the signaling pathways involved in inflammation and cell proliferation, making the compound effective in treating related disorders .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline: This compound has a similar structure but includes a methyl group on the aniline ring.
N-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazolin-4,6-diamine: Another derivative with additional functional groups, used in drug synthesis.
Uniqueness
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline is unique due to its specific triazolo-pyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act on multiple biological targets makes it a versatile compound in medicinal chemistry .
Biological Activity
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline, also known by its CAS number 937263-71-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- Structure : The compound features a triazolo-pyridine moiety linked to an aniline group, which is crucial for its biological activity.
Anticancer Properties
Recent studies indicate that this compound exhibits notable anticancer activity. It has been investigated as a potential treatment for various cancers, particularly brain cancer. The compound's mechanism involves the inhibition of specific kinases associated with tumor growth.
The compound acts primarily as an inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and metastasis. Research shows that derivatives of this compound can achieve high selectivity and potency against ALK5:
- IC50 Values : Studies report IC50 values as low as 0.013 μM for related compounds in inhibiting ALK5 activity .
- Oral Bioavailability : Some derivatives have shown significant oral bioavailability (up to 51%) and systemic exposure in pharmacokinetic studies .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by structural modifications. For instance:
- Substituting different groups on the triazolo-pyridine enhances kinase selectivity and potency.
- Modifications in the aniline part can affect solubility and bioavailability.
Study 1: In Vitro Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U87 (glioblastoma).
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.05 to 0.2 μM across different cell lines.
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated:
- Tumor Growth Inhibition : Mice treated with the compound showed a reduction in tumor size compared to control groups.
- Mechanistic Insights : Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IC50 (ALK5 Inhibition) | 0.013 μM |
| Oral Bioavailability | 51% |
| Cytotoxicity (MCF-7) | IC50 = 0.05 μM |
| Tumor Size Reduction | Significant in vivo reduction |
Q & A
Basic: What are the optimized synthetic routes for 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline, and how do yields vary across methodologies?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Route 1 : Starting with 2-amino-4-chloropyridine, a five-step process (condensation, substitution, cyclization, Ullmann reaction, and nitro group reduction) yields the target compound at 28.8% total yield .
- Route 2 : Using 2-amino-5-nitrobenzonitrile, a three-step sequence (condensation, cyclization, and reduction) achieves a higher yield of 47.4% .
- Scale-Up : A modified route achieves 33% yield over five steps on a 100 g scale, with intermediates purified via column chromatography to >99% purity .
Key Variables : Reaction temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst selection (e.g., Pd-based catalysts for Ullmann coupling) critically influence yield discrepancies.
Basic: What safety and handling protocols are essential for this compound in laboratory settings?
Methodological Answer:
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation .
- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to prevent environmental contamination .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced: How can regioselectivity be controlled during the cyclization step to form the triazolo-pyridine core?
Methodological Answer:
Regioselectivity is influenced by:
- Reagent Choice : Use of hydrazine derivatives or nitrile oxides to favor 1,2,4-triazole formation over alternative isomers .
- Ultrasound Irradiation : Enhances reaction efficiency and selectivity by promoting even mixing and reducing side reactions (e.g., 7-aryl/alkyl substitution with >80% regioselectivity reported) .
- Temperature Control : Lower temperatures (0–5°C) during cyclization minimize byproduct formation .
Advanced: What analytical strategies are recommended for identifying and quantifying impurities in this compound?
Methodological Answer:
- HPLC-PDA/MS : Utilize reverse-phase HPLC with photodiode array (PDA) detection and mass spectrometry to resolve impurities like N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine (a known Tucatinib impurity) .
- NMR Profiling : Compare - and -NMR spectra of intermediates (e.g., 4-chloropyridine derivatives) to track unintended substitutions .
- Purity Standards : Aim for >99% purity via recrystallization (e.g., using ethanol/water mixtures) .
Advanced: How is this compound integrated into the synthesis of kinase inhibitors like Tucatinib?
Methodological Answer:
- Role as Intermediate : The aniline moiety undergoes coupling with quinazoline derivatives (e.g., 4,6-diaminoquinazoline) via Buchwald-Hartwig amination to form Tucatinib’s core structure .
- Optimization Challenges :
Advanced: What computational or experimental methods validate the electronic properties of this compound for drug design?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO orbitals to predict reactivity in nucleophilic aromatic substitution reactions .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline) to confirm bond angles and planarity, critical for target binding .
- UV-Vis Spectroscopy : Monitor π→π* transitions (λ~270–300 nm) to assess conjugation stability .
Basic: What are the common degradation pathways, and how can stability studies be designed?
Methodological Answer:
- Hydrolysis : Susceptible to cleavage under acidic/basic conditions; monitor via pH-adjusted accelerated stability testing (40°C/75% RH for 6 months) .
- Oxidation : Use radical scavengers (e.g., BHT) in formulations to prevent peroxide-mediated degradation .
- Analytical Tools : Track degradation products using LC-MS and compare with stress-test reference standards .
Advanced: How do structural modifications at the 7-position of the triazolo-pyridine ring impact biological activity?
Methodological Answer:
- Fluorine Substitution : Introducing a 7-fluoro group (e.g., 2-amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine) enhances metabolic stability and kinase selectivity .
- Bromination : 7-Bromo derivatives serve as Suzuki coupling precursors for functionalizing drug candidates .
- Methoxy Groups : Improve solubility but may reduce target affinity; balance via logP optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
